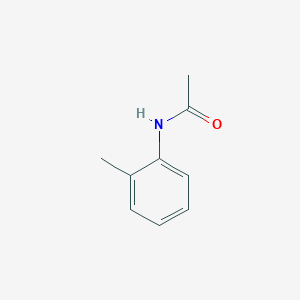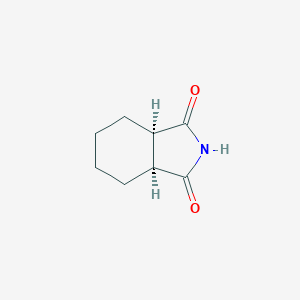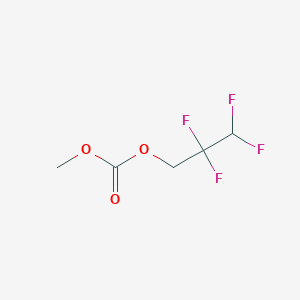
2,2,3,3-四氟丙基碳酸甲酯
描述
“Methyl 2,2,3,3-tetrafluoropropyl carbonate” is a chemical compound with the formula C5H6F4O3 . It is also known by other names such as “Methyl (2,2,3,3-tetrafluoropropyl) carbonate” and "2,2,3,3-Tetrafluoropropyl methoxyformate" .
Synthesis Analysis
The synthesis of “Methyl 2,2,3,3-tetrafluoropropyl carbonate” involves the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol in the presence of various bases . The best catalyst for the synthesis was found to be tetramethylammonium hydroxide, which ensured 81% selectivity for methyl 2,2,3,3-tetrafluoropropyl carbonate .Molecular Structure Analysis
The molecular structure of “Methyl 2,2,3,3-tetrafluoropropyl carbonate” is characterized by a molecular formula of CHFO, an average mass of 190.093 Da, and a monoisotopic mass of 190.025314 Da .Physical And Chemical Properties Analysis
“Methyl 2,2,3,3-tetrafluoropropyl carbonate” has a density of 1.3±0.1 g/cm3, a boiling point of 124.2±40.0 °C at 760 mmHg, and a vapour pressure of 12.9±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 36.2±3.0 kJ/mol and a flash point of 29.1±22.2 °C .科学研究应用
先进电池技术
2,2,3,3-四氟丙基碳酸甲酯被用于开发不易燃液体电解质,以确保电池操作的安全性 . 将其加入电解质配方可以显着降低电池起火的风险,而电池起火通常是由易燃电解质与电极材料之间的放热反应引起的。这种化合物有助于创造出不仅提高安全性而且可能改善电池循环稳定性和倍率性能的电解质。
聚合物合成
在聚合物化学中,该化合物用作可逆加成断裂链转移 (RAFT) 聚合的单体,这是一种生产具有受控结构的聚合物的方法 . 所得聚合物的独特特性,如它们的立体规整性,可以针对特定应用(包括高性能材料和涂层)进行微调。
光子学
由 2,2,3,3-四氟丙基碳酸甲酯衍生的聚合物的光学透明度和独特的折射率特性使其适合光子学应用 . 这些包括光波导、太阳能电池的抗反射涂层、显示器和隐形眼镜,在这些应用中,对光传播的精确控制至关重要。
电解质稳定性增强
研究人员一直在探索 2,2,3,3-四氟丙基碳酸甲酯的衍生物,以提高锂离子电池中电解质的氧化稳定性 . 这种增强对于电池的寿命和性能至关重要,尤其是在高压条件下。
阻燃性
由于其氟化结构,2,2,3,3-四氟丙基碳酸甲酯可以用作各种材料中的阻燃添加剂 . 将其包含在材料中可以帮助阻止火势蔓延,从而提高产品的安全性。
安全和危害
When handling “Methyl 2,2,3,3-tetrafluoropropyl carbonate”, it is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and contact with moisture and incompatible materials should be avoided . Eating, drinking, or smoking is not advised when handling this compound .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2,2,3,3-tetrafluoropropyl carbonate involves the reaction between methyl chloroformate and 2,2,3,3-tetrafluoropropanol in the presence of a base.", "Starting Materials": ["Methyl chloroformate", "2,2,3,3-tetrafluoropropanol", "Base (e.g. triethylamine)"], "Reaction": [ "Add 2,2,3,3-tetrafluoropropanol to a flask", "Add base (e.g. triethylamine) to the flask", "Add methyl chloroformate dropwise to the flask while stirring at room temperature", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a solvent (e.g. diethyl ether)", "Wash the organic layer with water and brine", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent under reduced pressure to obtain Methyl 2,2,3,3-tetrafluoropropyl carbonate as a colorless liquid" ] } | |
CAS 编号 |
156783-98-1 |
分子式 |
C5H5F4O3- |
分子量 |
189.08 g/mol |
IUPAC 名称 |
2,2,3,3-tetrafluorobutyl carbonate |
InChI |
InChI=1S/C5H6F4O3/c1-4(6,7)5(8,9)2-12-3(10)11/h2H2,1H3,(H,10,11)/p-1 |
InChI 键 |
JQRHMMZYONHHPQ-UHFFFAOYSA-M |
SMILES |
COC(=O)OCC(C(F)F)(F)F |
规范 SMILES |
CC(C(COC(=O)[O-])(F)F)(F)F |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary focus of the research presented in the paper "Transesterification of Dialkyl Carbonates with 2,2,3,3-Tetrafluoropropan-1-ol"?
A1: This research paper focuses on a novel method for synthesizing 2,2,3,3-tetrafluoropropyl alkyl carbonates, including methyl 2,2,3,3-tetrafluoropropyl carbonate, through transesterification reactions. [] The study explores the use of various dialkyl carbonates as starting materials and investigates the impact of different catalysts and reaction conditions on the yield and selectivity of the desired product. []
Q2: Could you elaborate on the significance of synthesizing compounds like methyl 2,2,3,3-tetrafluoropropyl carbonate via transesterification reactions?
A2: Transesterification reactions offer several advantages in the synthesis of such carbonates. They are generally considered milder and more environmentally benign compared to other methods, often requiring less harsh reagents and generating fewer byproducts. [] This makes them a more attractive option for industrial-scale production, potentially leading to more sustainable and cost-effective processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



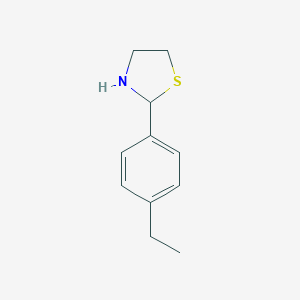


![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)

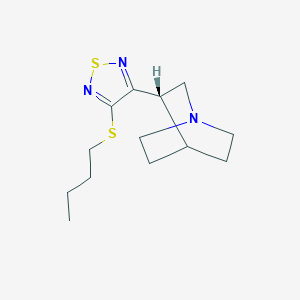


![(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B117450.png)
